molecular formula C20H12ClNO2 B10961209 Naphthalen-1-yl 2-chloroquinoline-4-carboxylate

Naphthalen-1-yl 2-chloroquinoline-4-carboxylate

Cat. No.: B10961209
M. Wt: 333.8 g/mol
InChI Key: RRAHOMCNDALWFM-UHFFFAOYSA-N
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Description

1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is a complex organic compound with the molecular formula C26H16ClNO2 and a molecular weight of 409.86 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in medicinal and synthetic organic chemistry.

Properties

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

naphthalen-1-yl 2-chloroquinoline-4-carboxylate

InChI

InChI=1S/C20H12ClNO2/c21-19-12-16(15-9-3-4-10-17(15)22-19)20(23)24-18-11-5-7-13-6-1-2-8-14(13)18/h1-12H

InChI Key

RRAHOMCNDALWFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and environmentally benign, making it a preferred method in organic synthesis.

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous and reusable catalysts such as NaHSO4·SiO2, which offers a cost-effective and environmentally friendly approach . These methods are operationally simple and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce naphthyl-substituted quinolines.

Scientific Research Applications

1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-NAPHTHYL 2-CHLORO-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its synthesis and applications are tailored to leverage these unique properties for various scientific and industrial purposes.

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